2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-methylphenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3S/c1-13-3-5-14(6-4-13)11-22(20,21)12-17(2,19)15-7-9-16(18)10-8-15/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRGWNVXZSFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC(C)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138989 | |
| Record name | 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-41-2 | |
| Record name | 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol with structurally or functionally related compounds identified in the evidence:
Structural and Functional Analysis
Sulfonyl vs. Sulfanyl Groups: The sulfonyl group (-SO₂-) in the target compound increases polarity and hydrogen-bonding capacity compared to sulfanyl (thioether, -S-) groups in compounds like 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone . This difference impacts solubility (sulfonyl derivatives are more water-soluble) and metabolic stability (sulfonyl groups resist oxidation better than sulfanyl groups).
Chlorophenyl Substitution: All listed compounds feature a 4-chlorophenyl group, which enhances lipophilicity and binding to aromatic receptors. However, PP333 incorporates this group into a triazole-containing structure, enabling specific interactions with plant cytochrome P450 enzymes, unlike the propanol-based target compound.
Backbone Variations: The propanol backbone in the target compound and (-)-(R)-3-(4-chlorophenoxy)-2-methyl-1-propanol allows for hydrogen bonding via the hydroxyl group, critical for biological activity. In contrast, propanone derivatives (e.g., 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone) lack this hydroxyl, reducing polarity but increasing membrane permeability.
Applications: Medicinal Chemistry: The target compound’s sulfonyl group and propanol chain suggest utility in protease or kinase inhibitor design. PP333 , however, is specialized for agricultural use. Chiral Synthesis: The (R)-enantiomer in (-)-(R)-3-(4-chlorophenoxy)-2-methyl-1-propanol highlights stereochemical applications in asymmetric synthesis.
Research Findings and Data
- Stability : Sulfonyl-containing compounds (e.g., the target compound) exhibit higher thermal and oxidative stability compared to sulfanyl analogs , as seen in their use as intermediates under harsh reaction conditions.
- Biological Activity : PP333’s efficacy as a plant growth regulator underscores the role of chlorophenyl and heterocyclic groups in bioactivity, a feature that could be leveraged in the target compound through structural optimization.
Biological Activity
2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol, with the CAS number 338412-41-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group, a methylbenzyl sulfonyl group, and a propanol moiety, which contribute to its unique properties and biological interactions.
The molecular formula of this compound is C17H19ClO3S, with a molar mass of 338.85 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClO3S |
| Molar Mass | 338.85 g/mol |
| CAS Number | 338412-41-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes. Research indicates that the compound may possess antimicrobial , anticancer , and enzyme inhibitory properties.
Antimicrobial Properties
Studies have explored the antimicrobial efficacy of similar compounds featuring sulfonyl groups. For instance, derivatives with sulfonamide functionalities have shown significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition that disrupts bacterial metabolism and growth .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. In a study involving related compounds, several showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs . This suggests that this compound may similarly inhibit these enzymes.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial activity of synthesized sulfonamide derivatives, revealing moderate to strong activity against various bacterial strains. Compounds were assessed for their effectiveness using standard disk diffusion methods .
- Enzyme Inhibition Studies : In another investigation, derivatives exhibited strong inhibition of urease with IC50 values ranging from 0.63 µM to 6.28 µM, indicating significant potential for therapeutic applications .
- Structure-Activity Relationship (SAR) : The relationship between the structure of sulfonamide derivatives and their biological activity has been extensively studied. Modifications in the sulfonamide group have been correlated with enhanced enzyme inhibition and antimicrobial efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol, and how can reaction conditions be controlled to minimize side products?
Methodological Answer: The compound can be synthesized via sulfonylation of a propanol precursor. Key steps include:
- Sulfonylation: Reacting 2-(4-chlorophenyl)-2-propanol with 4-methylbenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.
- Oxidation/Reduction Control: Monitor reaction temperature (0–25°C) to avoid over-oxidation to sulfones or unintended reduction of intermediates .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its configuration and purity?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves the stereochemistry and confirms bond lengths (mean C–C: 0.005 Å) .
- Spectroscopic Techniques:
- NMR: Analyze H and C spectra for characteristic peaks (e.g., sulfonyl group at δ ~3.5 ppm for H; chlorophenyl carbons at δ ~125–140 ppm for C) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?
Methodological Answer:
- Antimicrobial Activity:
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with controls like cisplatin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or bromophenyl groups) to assess electronic effects on activity .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group hydrogen bonding with bacterial enzymes) .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Replicate Studies: Conduct assays in triplicate with standardized protocols (e.g., identical cell passage numbers, incubation times) .
- Control Variability: Include positive controls (e.g., doxorubicin for cytotoxicity) and account for matrix effects (e.g., organic degradation in wastewater samples via cooling) .
Q. What challenges arise in crystallizing this compound, and how can solvent systems be optimized?
Methodological Answer:
- Solvent Selection: Use slow evaporation with polar/non-polar mixtures (e.g., dichloromethane/hexane) to enhance crystal growth .
- Polymorphism Risks: Characterize polymorphs via PXRD and DSC. For chiral resolution, consider co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. What analytical methods are recommended for quantifying impurities in bulk synthesis?
Methodological Answer:
- HPLC-DAD: Employ a C18 column with methanol/sodium acetate buffer (pH 4.6) to separate impurities (e.g., sulfoxide byproducts). Validate method per ICH Q2(R1) guidelines .
- Reference Standards: Use pharmacopeial-grade impurities (e.g., fenofibric acid analogs) for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
